BenchChemオンラインストアへようこそ!

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Structural Isomerism Kinase Inhibition Chemical Biology

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 893988-37-9) is a structural isomer of the clinical Pim kinase inhibitor AZD1208—identical molecular formula and mass but with distinct atomic connectivity, enabling head-to-head kinase selectivity profiling. Its N-phenethyl substituent confers differentiated logP, membrane permeability, and metabolic stability relative to the N-benzyl analog (CAS 872695-23-3). Procure this compound for kinase-focused screening libraries, antiviral SAR expansion (HIV-1 NNRTI scaffold), KCC2 ion transport studies, or matched molecular pair analysis to guide N-substituent optimization. Available as a ≥90% research-grade screening compound.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 893988-37-9
Cat. No. B2456412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
CAS893988-37-9
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H21N3O2S/c1-26-18-9-5-8-17(14-18)19-10-11-21(24-23-19)27-15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25)
InChIKeyHWCPEGLLMUCYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 893988-37-9): Structural Identity and Procurement Baseline


2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 893988-37-9) is a synthetic pyridazinylthioacetamide derivative with the molecular formula C₂₁H₂₁N₃O₂S and a molecular weight of 379.48 g/mol [1]. It belongs to a class of heterocyclic compounds characterized by a pyridazine core linked via a thioether bridge to an N-phenethylacetamide side chain, with a 3-methoxyphenyl substituent at the pyridazine 6-position. This compound is a structural isomer of the clinically investigated pan-Pim kinase inhibitor AZD1208 (CAS 1204144-28-4), sharing the identical molecular formula and mass but differing fundamentally in atomic connectivity and pharmacological profile . The compound is commercially available as a research-grade screening compound from Life Chemicals (≥90% purity), priced at $160 per 50 mg as of 2023 [1].

Why Generic Substitution Fails for Pyridazinylthioacetamide Derivatives: The 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide Differentiation Case


Within the pyridazinylthioacetamide class, minor structural modifications produce large pharmacological divergences that make generic substitution scientifically invalid. The N-phenethyl substituent on 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide confers distinct physicochemical properties compared to its closest analog, N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3): the phenethyl extension adds one additional methylene unit, increasing molecular weight (379.48 vs. 371.5 g/mol), calculated logP, and conformational flexibility [1] [2]. These differences directly impact membrane permeability, metabolic stability, and target binding kinetics. More critically, this compound is a structural isomer of AZD1208—identical in formula and mass but with completely distinct pharmacological activity (Pim kinase inhibition vs. other target profiles), demonstrating that atom connectivity alone dictates biological function within this chemical space . Users cannot assume functional equivalence among pyridazinylthioacetamides, even those sharing the same substituents and molecular formula.

Quantitative Differentiation Evidence for 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 893988-37-9): Comparator-Anchored Data


Structural Isomerism with AZD1208: Identical Formula, Divergent Pharmacological Identity

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide shares the exact molecular formula (C₂₁H₂₁N₃O₂S) and molecular weight (379.48 g/mol) with AZD1208, a potent pan-Pim kinase inhibitor . Despite this identity, the two compounds are constitutional isomers with entirely distinct atomic connectivity. AZD1208 has demonstrated Pim-1 IC₅₀ = 0.4 nM, Pim-2 IC₅₀ = 5.0 nM, and Pim-3 IC₅₀ = 1.9 nM in cell-free kinase assays (ATP = Km), with high selectivity across a 442-kinase panel . The target compound's different connectivity means it cannot be assumed to possess Pim kinase activity; its pharmacological profile remains to be experimentally determined.

Structural Isomerism Kinase Inhibition Chemical Biology

N-Substituent Effect: Phenethyl vs. Benzyl in Matched Molecular Pair Analysis

The target compound differs from its closest commercially available analog, N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3), only by the N-substituent: phenethyl (-CH₂CH₂Ph) vs. benzyl (-CH₂Ph). This single methylene group insertion increases the molecular weight from approximately 371.5 g/mol to 379.48 g/mol and adds one additional rotatable bond [1] [2]. The calculated logP difference is estimated at approximately +0.5 log units (phenethyl > benzyl) based on fragment-based prediction models [3]. This lipophilicity increase is expected to enhance membrane permeability while potentially reducing aqueous solubility.

Matched Molecular Pair SAR Lipophilicity

Class-Level Evidence: Pyridazinylthioacetamide Scaffold Activity in HIV-1 NNRTI Context

Pyridazinylthioacetamides as a class have demonstrated potent antiviral activity. Song et al. (2013) reported that compound 8k, a pyridazinylthioacetamide analog, exhibited EC₅₀ = 0.046 μM against HIV-1 strain IIIB replication, with CC₅₀ = 99.9 μM and a selectivity index of 2,149—superior to the reference drug nevirapine (NVP, EC₅₀ = 0.09 μM) and zalcitabine (DDC, EC₅₀ = 1.04 μM) [1]. Compound 8k also showed moderate reverse transcriptase enzymatic inhibition with IC₅₀ = 4.06 μM, comparable to NVP (IC₅₀ = 2.74 μM). While the target compound has not been directly tested in this assay, its core scaffold is a validated bioisostere of the active arylazolylthioacetanilide NNRTI pharmacophore, establishing the class as productive for antiviral screening libraries [1].

HIV-1 NNRTI Antiviral Pyridazinylthioacetamide

KCC2 Inhibition Benchmark: Pyridazinylthioacetamide Class Selectivity Profile

VU 0240551 (CAS 893990-34-6), a structurally related pyridazinylthioacetamide, is a well-characterized inhibitor of the neuronal K-Cl cotransporter KCC2 with IC₅₀ = 560 nM in a K⁺ uptake assay using KCC2-overexpressing cells . This compound exhibits selectivity over the related Na-K-2Cl cotransporter NKCC1, but also shows off-target activity against hERG and L-type Ca²⁺ channels . This class-level selectivity profile provides a benchmark: the target compound, with its distinct 3-methoxyphenyl substitution (vs. VU 0240551's unsubstituted phenyl) and N-phenethyl group (vs. N-4-methylthiazol-2-yl), may exhibit a shifted selectivity profile, making it valuable for probing structure-selectivity relationships within the pyridazinylthioacetamide ion transport modulator class.

KCC2 Ion Transport Neuroscience

Physicochemical Property Differentiation: Predicted Drug-Likeness Profile

Based on structural analysis, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (MW 379.48, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 9) falls within Lipinski's Rule of Five space [1]. Compared to the N-benzyl analog (MW 371.5, rotatable bonds = 8), the target compound has slightly higher molecular weight and conformational flexibility. Both compounds share the same H-bond donor/acceptor counts. The target compound is reported soluble in DMSO and ethanol, with aqueous solubility and logP not yet experimentally determined [1]. In contrast, AZD1208 (the structural isomer) has an established oral bioavailability profile with demonstrated in vivo efficacy in acute myeloid leukemia, prostate cancer, and triple-negative breast cancer models . The target compound's distinct connectivity may confer a different ADME profile, positioning it as a comparator or backup chemotype in Pim kinase or related target programs.

Drug-likeness ADME Physicochemical Properties

Synthetic Tractability and Scaffold Versatility for SAR Expansion

The pyridazinylthioacetamide scaffold is synthetically accessible via established routes involving condensation of 6-chloro-3-pyridazinyl derivatives with thiol-containing acetamide intermediates [1]. The target compound's modular architecture—featuring independently variable pyridazine 6-aryl, thioether linker, and N-substituted acetamide moieties—enables systematic SAR exploration. The 3-methoxyphenyl group at the pyridazine 6-position introduces a hydrogen bond acceptor capable of engaging target residues, while the N-phenethyl group provides a flexible hydrophobic contact. This synthetic tractability contrasts with more complex pyridazine scaffolds such as triazolopyridazine-fused analogs (e.g., 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide, CAS 894062-04-5), which require additional synthetic steps and may exhibit different selectivity profiles [2].

Medicinal Chemistry SAR Chemical Synthesis

Optimal Procurement and Application Scenarios for 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 893988-37-9)


Kinase Inhibitor Screening Libraries: Isomer-Differentiated Chemotype for Pim Kinase Program Complementation

As a structural isomer of AZD1208 with identical molecular formula and mass but distinct connectivity, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide serves as a chemically distinct chemotype for kinase-focused screening libraries. Procurement of this compound enables head-to-head comparison with AZD1208 (Pim-1/2/3 IC₅₀ = 0.4/5.0/1.9 nM) to probe whether the isomer retains or loses Pim kinase activity, thereby defining the pharmacophoric requirements for Pim inhibition within this chemical formula space . This application is particularly relevant for programs facing intellectual property constraints around AZD1208's chemical space or seeking backup chemotypes with differentiated selectivity profiles.

HIV-1 NNRTI Lead Optimization: Unexplored Substitution Pattern in Validated Scaffold

The pyridazinylthioacetamide scaffold has produced HIV-1 NNRTIs with EC₅₀ values as low as 0.046 μM and selectivity indices exceeding 2,000 (compound 8k, Song et al., 2013) . The target compound's unique 6-(3-methoxyphenyl)/N-phenethyl substitution pattern represents an untested combination within this validated antiviral scaffold. Procurement is justified for antiviral screening cascades aiming to expand SAR beyond the substitution patterns explored by Song et al., with the potential to identify compounds with improved resistance profiles against common NNRTI-resistant HIV-1 strains.

Neuroscience Ion Transport Probe Development: Differentiated KCC2 Modulator Chemotype

VU 0240551, a pyridazinylthioacetamide KCC2 inhibitor (IC₅₀ = 560 nM), demonstrates the class's relevance to neuronal ion transport but carries liabilities including hERG and L-type Ca²⁺ channel inhibition . The target compound, with its distinct 3-methoxyphenyl and N-phenethyl substituents, offers a structurally differentiated probe for KCC2 pharmacology. Procurement for ion transport screening panels enables evaluation of whether the altered substitution pattern improves selectivity over cardiac ion channels while maintaining or enhancing KCC2 potency—a key requirement for advancing KCC2 inhibitors toward neurological disorder applications.

Matched Molecular Pair Analysis: Quantifying N-Substituent Effects on Permeability and Target Engagement

The target compound forms a matched molecular pair with N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3), differing only by one methylene unit in the N-substituent [1]. Co-procurement of both compounds enables quantitative determination of the N-phenethyl vs. N-benzyl effect on membrane permeability (PAMPA or Caco-2), metabolic stability (liver microsome half-life), and target binding affinity. This paired analysis provides medicinal chemistry teams with data-driven guidance for N-substituent selection in future pyridazinylthioacetamide lead optimization campaigns.

Quote Request

Request a Quote for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.